

Mass Spectrometry of 3-(Dimethylamino)phenol: A Technical Guide

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Compound of Interest

Compound Name: 3-[(Dimethylamino)methyl]phenol

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This technical guide provides an in-depth analysis of the mass spectrometry of 3-(Dimethylamino)phenol, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the compound's fragmentation behavior under electron ionization (EI), presents key mass spectral data, and details a representative experimental protocol for its analysis.

Note on Nomenclature: The compound requested, **3-[(Dimethylamino)methyl]phenol**, is structurally distinct from the more commonly referenced 3-(Dimethylamino)phenol (CAS 99-07-0). This guide focuses on the latter, for which extensive spectral data is available. 3-(Dimethylamino)phenol has the chemical formula $C_8H_{11}NO$ and a molecular weight of approximately 137.18 g/mol .^[1]^[2]

Electron Ionization Mass Spectrometry Analysis

Under electron ionization, 3-(Dimethylamino)phenol undergoes characteristic fragmentation, providing a unique mass spectrum that allows for its identification and structural elucidation. The key features of its EI mass spectrum are the molecular ion peak and several major fragment ions resulting from specific bond cleavages.

Key Mass Spectral Data

The electron ionization mass spectrum of 3-(Dimethylamino)phenol is characterized by a prominent molecular ion peak and several key fragment ions. The most significant peaks are summarized in the table below. The data is based on the NIST Mass Spectrometry Data Center collection.^{[1][2]}

m/z	Relative Intensity (%)	Proposed Fragment Ion
137	100	$[M]^+$
136	80	$[M-H]^+$
121	45	$[M-CH_3]^+$
93	15	$[M-C_2H_4N]^+$
77	10	$[C_6H_5]^+$
44	25	$[C_2H_6N]^+$

Relative intensities are estimated from the graphical representation of the NIST mass spectrum and are for illustrative purposes.

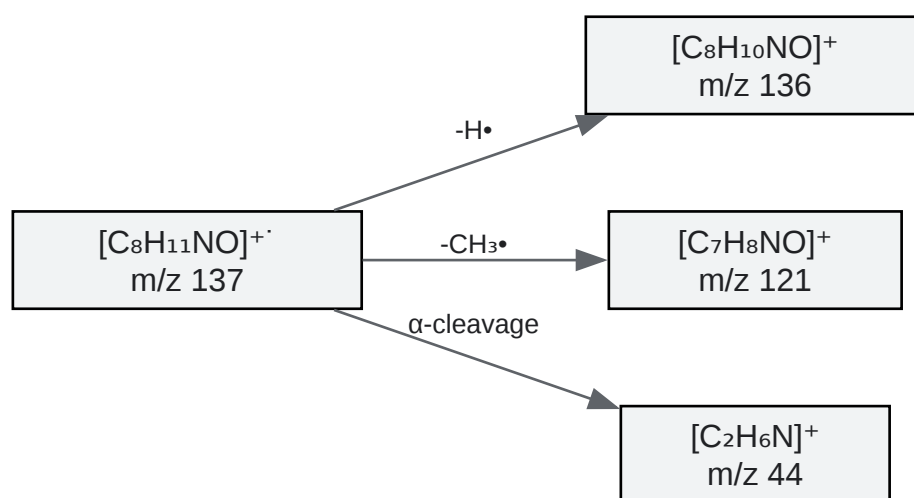
Fragmentation Pathway

The fragmentation of 3-(Dimethylamino)phenol upon electron ionization begins with the formation of the molecular ion (m/z 137). The subsequent fragmentation follows predictable pathways for aromatic amines and phenols.

- **Formation of the Molecular Ion (m/z 137):** The molecule loses an electron to form the molecular ion $[C_8H_{11}NO]^+$, which is also the base peak in the spectrum, indicating its relative stability.
- **Loss of a Hydrogen Radical (m/z 136):** A common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical, leading to the formation of the $[M-H]^+$ ion.
- **Loss of a Methyl Radical (m/z 121):** Cleavage of a methyl group from the dimethylamino moiety results in the formation of the $[M-CH_3]^+$ ion. This is a significant fragment, highlighting the lability of the N-CH₃ bond.

- Formation of the Iminium Ion (m/z 44): Alpha-cleavage of the C-C bond between the aromatic ring and the dimethylamino group can lead to the formation of the stable dimethyliminium ion, $[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$.

The fragmentation pathway can be visualized as follows:



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Caption: Proposed fragmentation pathway of 3-(Dimethylamino)phenol under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol for the analysis of 3-(Dimethylamino)phenol.

1. Sample Preparation:

- Dissolve a small amount of the sample in a suitable solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution as necessary to fall within the linear range of the instrument.

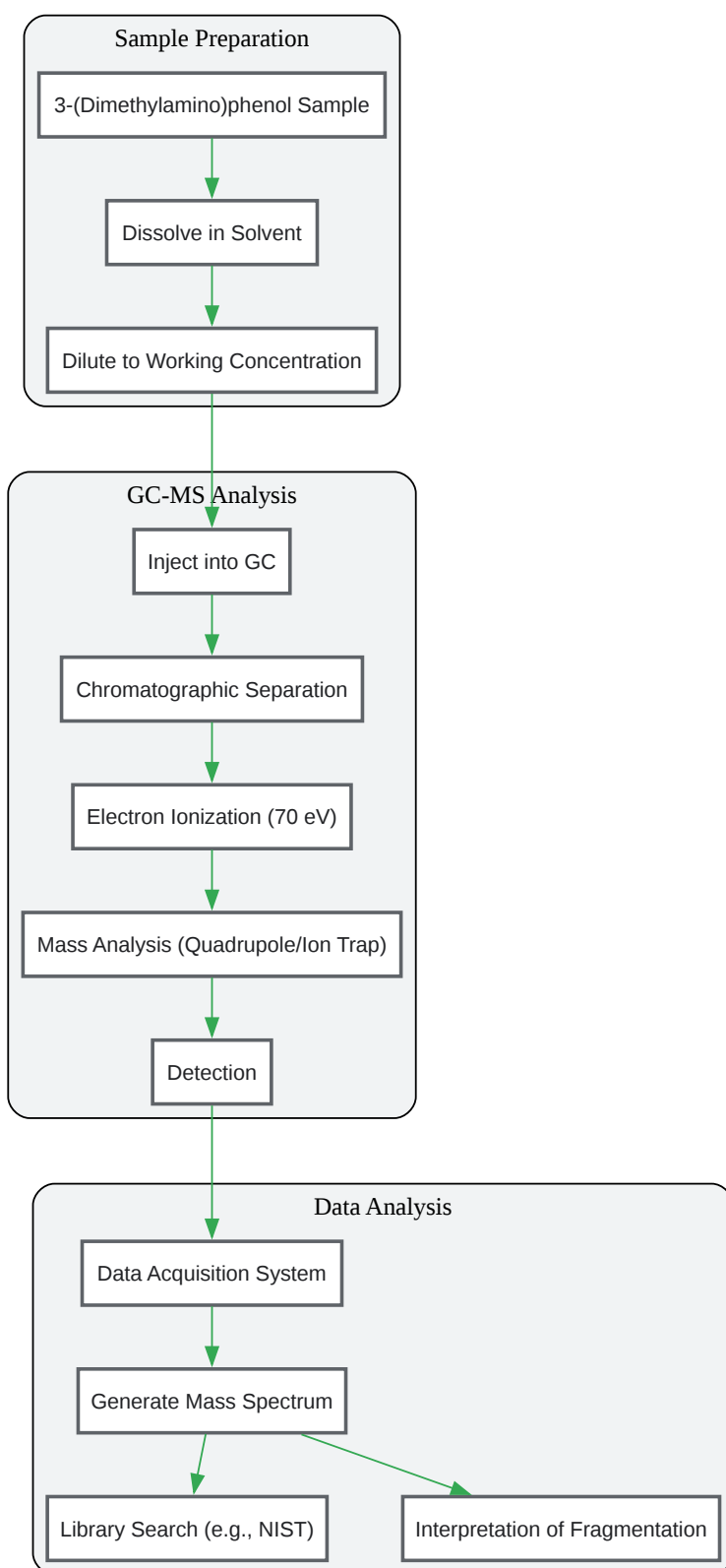
2. GC-MS System and Conditions:

- Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

- Mass Spectrometer: A mass spectrometer capable of electron ionization, such as a single quadrupole or ion trap analyzer.
- GC Column: A nonpolar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 μ m film thickness 5% phenyl-methylpolysiloxane column.
- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Mass Scan Range: m/z 40-400

This protocol provides a general framework. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation and sample matrix.

The workflow for a typical GC-MS analysis is illustrated below:



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Caption: General workflow for the GC-MS analysis of 3-(Dimethylamino)phenol.

This guide provides a foundational understanding of the mass spectrometric behavior of 3-(Dimethylamino)phenol. For specific applications, further validation and optimization of analytical methods are recommended.

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References

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- 2. 3-(Dimethylamino)phenol | C₈H₁₁NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
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